Lipophilicity Elevation: logP/logD Comparison of the Azepane Derivative vs. Piperidine and Piperazine Analogs
The target compound bearing the azepane ring exhibits a computed logP of 4.23 and logD (pH 7.4) of 4.08, markedly higher than the piperidine analog (logP 3.74, logD 3.67) and substantially exceeding the pyridinylmethyl-piperazine analog (logP 2.73, logD 2.68) . This quantitative trend demonstrates that the seven-membered azepane ring significantly increases lipophilicity compared to six-membered or polar heterocyclic amines.
| Evidence Dimension | Predicted octanol-water partition/distribution coefficient (logP/logD) |
|---|---|
| Target Compound Data | logP 4.23; logD 4.08 |
| Comparator Or Baseline | Piperidine analog: logP 3.74, logD 3.67; Pyridinylmethyl-piperazine analog: logP 2.73, logD 2.68 |
| Quantified Difference | ΔlogP = +0.49 vs. piperidine; +1.50 vs. pyridinylmethyl-piperazine |
| Conditions | Calculated using vendor proprietary models (ChemDiv) based on SMILES structure |
Why This Matters
Higher logP/logD values correlate with enhanced passive membrane permeability, making the azepane compound a preferable starting point for programs targeting intracellular or CNS-penetrant agents.
